molecular formula C6H5BrN2O3 B595499 5-Bromo-2-methyl-3-nitro-pyridin-4-ol CAS No. 18615-84-4

5-Bromo-2-methyl-3-nitro-pyridin-4-ol

Cat. No. B595499
CAS RN: 18615-84-4
M. Wt: 233.021
InChI Key: CUBSOELEKXHBCI-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5BrN2O2 . It is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . A process for the preparation of nitropyridine derivatives has also been disclosed .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-3-nitropyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . The molecular weight of this compound is 202.99 .


Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, they can undergo cross-coupling with aryl bromides in the presence of Pd(OAc)2 and (o-tolyl)3P to provide useful biaryl building blocks . They can also undergo direct C-4-H alkylation with alkyl halides .

Scientific Research Applications

Pharmacology: Inhibitor Synthesis

5-Bromo-2-methyl-3-nitro-pyridin-4-ol: is utilized in pharmacology as a precursor in the synthesis of inhibitors like MLN0905 . This compound is a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) , which is significant in the regulation of cell division and is a target for cancer therapy due to its role in tumor proliferation .

Material Science: Advanced Material Synthesis

In material science, this compound serves as a building block for creating advanced materials. Its nitro group and bromine atom make it a versatile reactant for various chemical modifications, leading to materials with potential applications in electronics, photonics, and nanotechnology .

Chemical Synthesis: Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which are crucial in developing new pharmaceuticals. Its structure allows for the creation of complex molecules that can serve as key intermediates in the synthesis of various drugs .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 5-Bromo-2-methyl-3-nitro-pyridin-4-ol can be used to study enzyme inhibition. The nitro group can act as an electron-withdrawing group, affecting the electronic properties of enzymes and thus their activity, which is essential for understanding biochemical pathways and designing inhibitors .

Industrial Applications: Catalyst Development

Industrially, this compound can be employed in the development of catalysts for chemical reactions. Its molecular structure can be tailored to create catalysts that improve the efficiency and selectivity of industrial processes .

Environmental Applications: Pollutant Degradation

The reactivity of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol can be harnessed in environmental applications, such as the degradation of pollutants. Its chemical properties may facilitate the breakdown of harmful substances, contributing to cleaner and safer environmental practices .

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-methyl-3-nitropyridine is not mentioned in the search results, it is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .

Safety and Hazards

The compound is associated with certain hazards, including skin irritation, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

5-bromo-2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBSOELEKXHBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291366
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18615-84-4
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18615-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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